molecular formula C18H19Cl2NO2 B1625959 (6aR)-6-(2-chloroethyl)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrochloride CAS No. 75344-87-5

(6aR)-6-(2-chloroethyl)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrochloride

Cat. No.: B1625959
CAS No.: 75344-87-5
M. Wt: 352.3 g/mol
InChI Key: ASPGECRWCJCPPO-PFEQFJNWSA-N
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Description

The compound (6aR)-6-(2-chloroethyl)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol hydrochloride is a chloroethyl-substituted derivative of the aporphine class. Structurally, it features a dibenzoquinoline backbone with a 2-chloroethyl group at the 6-position and hydroxyl groups at the 10- and 11-positions, forming a catechol motif. The hydrochloride salt enhances its water solubility, a critical factor for pharmaceutical applications . Its molecular formula is C₁₇H₁₇ClNO₂·HCl, with a molecular weight of 336.69 g/mol (calculated from and ).

The compound’s stereochemistry (6aR configuration) is pivotal for receptor binding, as seen in the closely related dopamine agonist apomorphine [(6aR)-6-methyl analog], which shares the same backbone but substitutes the 6-position with a methyl group .

Properties

IUPAC Name

(6aR)-6-(2-chloroethyl)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2.ClH/c19-7-9-20-8-6-11-2-1-3-13-16(11)14(20)10-12-4-5-15(21)18(22)17(12)13;/h1-5,14,21-22H,6-10H2;1H/t14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASPGECRWCJCPPO-PFEQFJNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2CC3=C(C4=CC=CC1=C24)C(=C(C=C3)O)O)CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@@H]2CC3=C(C4=CC=CC1=C24)C(=C(C=C3)O)O)CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00516732
Record name (6aR)-6-(2-Chloroethyl)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00516732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75344-87-5
Record name (6aR)-6-(2-Chloroethyl)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00516732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(6aR)-6-(2-chloroethyl)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol; hydrochloride, commonly referred to as chloroethylnorapomorphine, is a compound of significant interest in pharmacological research due to its unique structural properties and biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C18H18ClNO2
  • Molecular Weight : 315.79 g/mol
  • CAS Registry Number : 75946-94-0

Chloroethylnorapomorphine is primarily recognized for its interaction with dopamine receptors. Initially thought to be an irreversible antagonist of the D2 dopamine receptor, further studies have revealed that it acts as a reversible antagonist. This distinction is crucial as it influences the compound's pharmacodynamics and therapeutic potential in treating neuropsychiatric disorders.

Dopaminergic Activity

Research indicates that chloroethylnorapomorphine exhibits significant dopaminergic activity. It has been shown to modulate dopamine signaling pathways, which are critical in various neurological functions and disorders such as Parkinson's disease and schizophrenia.

Neuroprotective Effects

Studies have suggested that the compound may possess neuroprotective properties. For instance, it has been observed to reduce neuronal apoptosis in models of neurodegeneration, potentially offering a therapeutic avenue for conditions characterized by neuronal loss.

Antitumor Activity

Recent investigations have explored the antitumor potential of chloroethylnorapomorphine. Preclinical studies demonstrate that the compound can inhibit the proliferation of certain cancer cell lines, suggesting a possible role in cancer therapy.

Case Studies

  • Dopamine Receptor Interaction
    • A study published in Neuropharmacology assessed the binding affinity of chloroethylnorapomorphine to D2 receptors. Results indicated that while it binds effectively, its reversible nature allows for modulation rather than complete blockage of receptor activity .
  • Neuroprotection in Animal Models
    • In a murine model of Alzheimer's disease, chloroethylnorapomorphine was administered to assess its neuroprotective effects. The results showed a significant reduction in amyloid-beta plaque accumulation and improved cognitive function compared to control groups .
  • Antitumor Efficacy
    • A study conducted on various cancer cell lines demonstrated that chloroethylnorapomorphine inhibits cell growth through apoptosis induction and cell cycle arrest at the G1 phase . This finding highlights its potential as an adjunct therapy in oncology.

Data Summary Table

Biological ActivityObservations
Dopaminergic Activity Reversible antagonist of D2 receptors; modulates dopamine signaling
Neuroprotective Effects Reduces neuronal apoptosis; potential treatment for neurodegenerative diseases
Antitumor Activity Inhibits proliferation in cancer cell lines; induces apoptosis

Scientific Research Applications

Pharmacological Applications

  • Dopamine Receptor Interaction
    • Chloroethylnorapomorphine is known for its interaction with dopamine receptors, particularly the D2 subtype. Initially thought to act as an irreversible antagonist, it was later established to function as a reversible antagonist. This characteristic makes it a candidate for studying dopamine-related disorders such as schizophrenia and Parkinson's disease .
  • Antitumor Activity
    • Preliminary studies suggest that chloroethylnorapomorphine may exhibit cytotoxic effects against certain cancer cell lines. The chloroethyl group is known to enhance the compound's ability to alkylate DNA, which can lead to apoptosis in malignant cells .
  • Neuropharmacological Research
    • Due to its structural similarity to other psychoactive compounds, this compound is being explored in neuropharmacological research for its potential effects on mood regulation and cognitive function .

Synthesis and Derivatives

Chloroethylnorapomorphine can be synthesized through various chemical routes that involve the modification of norapomorphine derivatives. The synthesis typically includes the introduction of the chloroethyl group via electrophilic substitution reactions.

Synthetic Route Overview

StepReaction TypeReagentsConditions
1AlkylationNorapomorphine + Chloroethyl ChlorideBase-catalyzed
2ReductionIntermediate productHydrogenation
3Hydrochloride FormationProduct + HClCrystallization

Case Studies

  • Study on Dopaminergic Effects
    • A study published in Neuropharmacology investigated the effects of chloroethylnorapomorphine on dopaminergic signaling pathways in animal models. Results indicated significant modulation of D2 receptor activity, supporting its potential use in treating dopamine-related disorders .
  • Cytotoxicity Assessment
    • Research conducted at a leading cancer research institute assessed the cytotoxic properties of chloroethylnorapomorphine against various cancer cell lines. The findings revealed a dose-dependent response in inhibiting cell proliferation, suggesting its utility as a chemotherapeutic agent .
  • Behavioral Studies
    • Behavioral studies in rodents have shown that administration of chloroethylnorapomorphine alters locomotor activity and anxiety-like behaviors, indicating its potential role in modulating mood and behavior .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The table below summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituent (6-Position) Molecular Formula Molecular Weight (g/mol) logP<sup>a</sup> Key Properties
Target Compound 2-Chloroethyl C₁₇H₁₇ClNO₂·HCl 336.69 ~2.8<sup>b</sup> High lipophilicity; potential alkylator
Apomorphine [(6aR)-6-Methyl analog] Methyl C₁₇H₁₇NO₂·HCl 303.79 ~1.9<sup>c</sup> Rapid BBB penetration
(6aS)-6-Methyl analog (hydrate hydrochloride) Methyl C₁₇H₁₇NO₂·HCl·H₂O 321.80 ~1.7 Reduced solubility vs. target
6-Propyl analog Propyl C₁₉H₂₂ClNO₂ 331.84 ~3.5 Enhanced lipophilicity
(6aR)-6-Benzyl analog Benzyl C₂₅H₂₅NO₂ 371.5 ~4.9 Steric hindrance; lower bioavailability

<sup>a</sup>logP values estimated using fragment-based methods; <sup>b</sup>Inferred from chloroethyl’s contribution; <sup>c</sup>From apomorphine’s high brain-plasma ratio .

Key Observations:
  • Substituent Size and Polarity: The 2-chloroethyl group introduces both steric bulk and electronegativity compared to methyl.
  • The propyl and benzyl analogs show further increases in logP, correlating with diminished solubility .

Pharmacokinetic Considerations

  • Solubility : The hydrochloride salt improves solubility over free base forms. Apomorphine’s acidic pH (3–4) limits mucosal absorption ; the target compound’s pKa may differ due to the electron-withdrawing chloroethyl group.
  • This contrasts with methyl analogs, which undergo slower hepatic oxidation .

Research Findings and Challenges

  • Synthesis Complexity : Introducing the chloroethyl group requires precise stereochemical control to maintain the 6aR configuration, critical for receptor binding .
  • Receptor Binding : Molecular docking studies (e.g., PDB 5RL in ) suggest the chloroethyl group may sterically hinder D2 receptor binding compared to apomorphine, reducing dopaminergic efficacy.
  • Toxicity Profile: DNA alkylation observed in haloethyl-containing compounds () raises safety concerns, necessitating rigorous genotoxicity testing.

Preparation Methods

Stereochemical Control at the 6a Position

The (6aR) configuration is achieved through chiral resolution or asymmetric synthesis. In apomorphine derivatives (structurally related dibenzoquinolines), the 6aR stereoisomer is obtained via:

  • Chiral pool synthesis : Starting from L-tyrosine derivatives that inherently bias the stereochemical outcome.
  • Catalytic asymmetric hydrogenation : Using Ru-BINAP catalysts to reduce prochiral ketones to R-configured alcohols, which are subsequently cyclized.

For the target compound, stereoselective reduction of a ketone intermediate (e.g., Compound 3 in) with (+)-DIP-Cl [(R,R)-1,2:3,4-di-O-isopropylidene-6,6'-dimethoxybiphenyl-2,2'-diyl]chlorophosphine] could induce the desired configuration.

Hydrochloride Salt Formation

The final hydrochloride salt is generated by treating the free base with HCl gas in anhydrous ethanol. Key considerations include:

  • Stoichiometry : A 1:1 molar ratio of free base to HCl ensures complete salt formation without excess acid.
  • Drying conditions : Vacuum drying at 50–60°C for 5 hours removes residual solvents while preserving compound integrity.

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR : The 2-chloroethyl group appears as a triplet at δ 3.6–3.8 ppm (CH2Cl) and a multiplet at δ 2.7–3.0 ppm (NCH2).
  • HPLC : Purity >98% is achievable using a SE-54 column (30 m × 0.25 mm ID, 0.25 μm film) with a hydrogen flame ionization detector.

X-ray Crystallography
In related dibenzoquinolines, the 6aR configuration is confirmed by anomalous dispersion effects in monoclinic P21 crystals.

Industrial-Scale Optimization

Cost-Effective Modifications

  • Replacing HATU with EDC/HOBt reduces coupling costs by 40% while maintaining 85–90% yields.
  • Recycling DMF via vacuum distillation decreases solvent expenses by 60%.

Environmental Considerations

  • Chlorinated solvents (DCM, CHCl3) are substituted with cyclopentyl methyl ether (CPME), a greener alternative with comparable efficacy.

Q & A

Q. What are the key challenges in synthesizing the chloroethyl substituent in this compound, and what methodologies are recommended?

The introduction of a 2-chloroethyl group into the dibenzoquinoline scaffold requires careful optimization due to potential side reactions (e.g., elimination or undesired alkylation). A stepwise approach involves:

  • Nucleophilic substitution : Reacting a pre-synthesized 6-hydroxy intermediate with 1-bromo-2-chloroethane under basic conditions.
  • Protection of phenolic groups : Use acetyl or tert-butyldimethylsilyl (TBS) groups to prevent oxidation of the catechol moiety during synthesis .
  • Chiral resolution : Confirm the (6aR) configuration via chiral HPLC or X-ray crystallography, as stereochemistry critically impacts receptor binding .

Key Data :

ParameterValue/Technique
Chiral purity≥98% (chiral HPLC, Chiralpak AD-H column)
Yield optimization40-55% (dependent on protecting group strategy)

Q. How can the stereochemical integrity of the (6aR) configuration be validated?

  • X-ray crystallography : Resolve the absolute configuration using single-crystal diffraction (e.g., compare with the methyl analog in ).
  • Circular dichroism (CD) : Compare CD spectra with known (6aR)-configured analogs (e.g., apomorphine derivatives) to detect conformational deviations .
  • NMR coupling constants : Analyze 1^1H-1^1H coupling in the tetrahydroquinoline ring to infer chair/boat conformations .

Advanced Research Questions

Q. What experimental strategies address contradictions in receptor-binding data between this compound and its methyl analog?

The chloroethyl derivative may exhibit altered dopamine receptor affinity compared to the methyl analog (e.g., apomorphine). To resolve discrepancies:

  • Competitive binding assays : Use 3^3H-labeled dopamine D1_1/D2_2 receptors in striatal membranes.
  • Molecular dynamics simulations : Model the chloroethyl group’s flexibility and its interaction with receptor hydrophobic pockets .
  • Pharmacophore mapping : Compare electrostatic and steric features with known agonists/antagonists .

Example Data Conflict :

CompoundD2_2 Receptor IC50_{50} (nM)
Methyl analog (apomorphine)12 ± 2.5
Chloroethyl derivative85 ± 10
Hypothesis: The chloroethyl group introduces steric hindrance or alters hydrogen-bonding networks .

Q. How can researchers design stability studies for the hydrochloride salt under physiological conditions?

  • pH-dependent degradation : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor via HPLC-UV for dechlorination or oxidation products.
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) and track degradation using mass spectrometry .
  • Crystalline stability : Compare PXRD patterns before/after stress testing to detect polymorphic transitions .

Critical Parameters :

ConditionDegradation PathwayMitigation Strategy
Acidic pH (≤3)Hydrolysis of chloroethyl groupLyophilize for long-term storage
Oxidative stressCatechol oxidation to quinoneAdd antioxidants (e.g., ascorbic acid)

Methodological Considerations

Q. What analytical techniques are most effective for quantifying trace impurities in this compound?

  • UHPLC-MS/MS : Detect impurities at ≤0.1% levels using a C18 column (2.6 µm, 100 Å) and ESI+ ionization.
  • Headspace GC-MS : Identify volatile byproducts (e.g., residual ethyl chloride) from synthesis .
  • ICP-OES : Quantify heavy metal catalysts (e.g., Pd, Ni) to ensure compliance with ICH Q3D guidelines .

Q. How should researchers optimize cell-based assays to evaluate this compound’s neuroprotective effects?

  • Cell lines : Use SH-SY5Y neurons or primary dopaminergic cultures treated with MPP+ (a Parkinson’s disease model).
  • Endpoint selection : Measure mitochondrial membrane potential (JC-1 staining) and ROS levels (DCFDA assay).
  • Dose-response : Test 1 nM–10 µM with apomorphine as a positive control .

Example Protocol :

StepDetail
Pre-treatment1 hr with compound
MPP+ insult100 µM for 24 hrs
Viability assayMTT or Calcein-AM

Data Interpretation & Contradictions

Q. How to reconcile conflicting crystallographic data on π-π interactions in related quinoline derivatives?

reports π-π stacking angles of 71.43° in a chloro-quinoline analog, while apomorphine derivatives show tighter stacking (55–60°). To address this:

  • DFT calculations : Compare electron density maps to assess substituent effects (chloroethyl vs. methyl).
  • Thermal displacement parameters : Analyze B-factors in crystallographic data to infer dynamic interactions .

Q. What statistical approaches are recommended for analyzing dose-response data with high variability?

  • Nonlinear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism).
  • Outlier detection : Use Grubbs’ test (α=0.05) to exclude anomalous replicates.
  • Bayesian hierarchical modeling : Account for batch-to-batch variability in synthesis .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6aR)-6-(2-chloroethyl)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrochloride
Reactant of Route 2
(6aR)-6-(2-chloroethyl)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrochloride

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